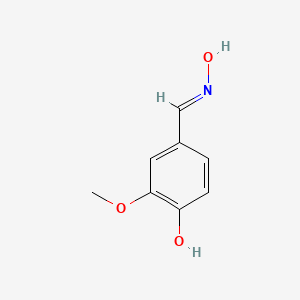
4-羟基-3-甲氧基苯甲醛肟
描述
. It is a derivative of vanillin, the primary component of the vanilla bean extract. This compound is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to the benzene ring, along with an oxime functional group (-C=N-OH).
Synthetic Routes and Reaction Conditions:
Hydroxylamine Reaction: The compound can be synthesized by reacting vanillin with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the oxime group forming at the aldehyde site.
Industrial Production Methods: On an industrial scale, vanillin oxime is produced through a similar hydroxylamine reaction, often using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: Vanillin oxime can undergo oxidation to form vanillic acid, a reaction typically catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of vanillin oxime can lead to the formation of 4-hydroxy-3-methoxybenzylamine, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using strong nucleophiles like halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether.
Substitution: Halides (e.g., chlorine, bromine), polar aprotic solvents.
Major Products Formed:
Vanillic Acid: From oxidation.
4-Hydroxy-3-methoxybenzylamine: From reduction.
Substituted Derivatives: From nucleophilic substitution reactions.
科学研究应用
Chemistry: Vanillin oxime is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds and as a building block for more complex molecules. Biology: It serves as a precursor in the synthesis of various biologically active compounds, including potential pharmaceuticals. Medicine: Research has explored its use in drug development, particularly in the creation of new therapeutic agents. Industry: Beyond its role in flavor and fragrance industries, vanillin oxime is utilized in the production of polymers and resins.
作用机制
Target of Action
Oximes in general are known to interact with aldehydes and ketones .
Mode of Action
4-Hydroxy-3-methoxybenzaldehyde oxime, like other oximes, is formed through the reaction of an aldehyde or ketone with hydroxylamine . In this process, the nitrogen atom in the hydroxylamine acts as a nucleophile, attacking the partially positive carbon atom in the carbonyl group of the aldehyde or ketone . This results in the formation of an oxime, a process that is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
The formation of oximes can impact the concentrations of aldehydes and ketones in the system, potentially affecting pathways in which these compounds are involved .
Result of Action
The formation of oximes can result in the removal of aldehydes and ketones from the system, which could have downstream effects depending on the roles of these compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-3-methoxybenzaldehyde oxime. For instance, the reaction of aldehydes and ketones with hydroxylamine to form oximes is influenced by factors such as temperature, pH, and the presence of other reactive species .
相似化合物的比较
Vanillin: The parent compound, lacking the oxime group.
Vanillic Acid: The oxidized form of vanillin.
4-Hydroxy-3-methoxybenzylamine: The reduced form of vanillin oxime.
Uniqueness: Vanillin oxime is unique due to its oxime group, which imparts different chemical reactivity compared to its parent compound, vanillin. This group allows for a wider range of chemical transformations and applications in various fields.
属性
IUPAC Name |
4-(hydroxyiminomethyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8-4-6(5-9-11)2-3-7(8)10/h2-5,10-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJVVYVLHWMYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951393 | |
| Record name | 4-[(Hydroxyimino)methyl]-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2874-33-1 | |
| Record name | 4-[(Hydroxyimino)methyl]-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride](/img/structure/B1496643.png)

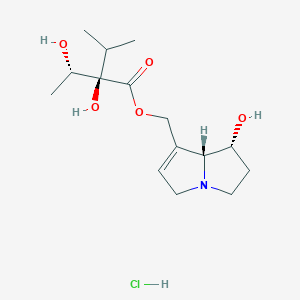

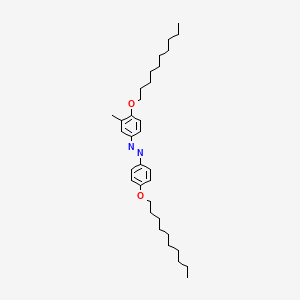
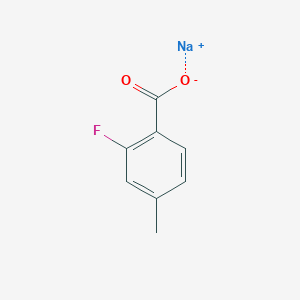
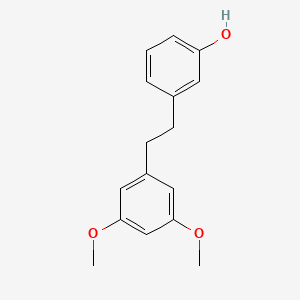

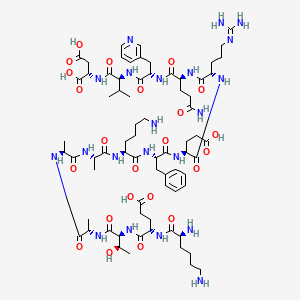
![(2S)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-methyl-3,4-dihydro-2H-quinoline](/img/structure/B1496679.png)
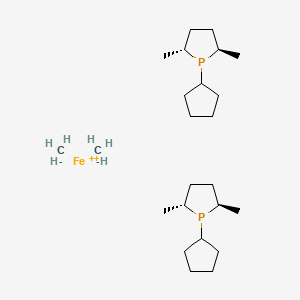
![alpha-D-[2-13C]galactopyranosyl 1-phosphate (dipotassium salt)](/img/structure/B1496682.png)


